molecular formula C17H20ClN7 B2715258 N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine CAS No. 946350-42-1

N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine

Cat. No.: B2715258
CAS No.: 946350-42-1
M. Wt: 357.85
InChI Key: GVMVQDSCNVSBAQ-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family This compound is characterized by the presence of a pteridine core substituted with a 4-chlorophenyl group and a 3-(dimethylamino)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials often include pteridine derivatives, 4-chlorophenyl compounds, and 3-(dimethylamino)propyl reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4-(4-chlorophenyl)-N2-(1,3-benzodioxol-5-ylmethyl)pteridine-2,4-diamine
  • N4-(3,4-dimethylphenyl)-N2-(1,3-benzodioxol-5-ylmethyl)pteridine-2,4-diamine

Uniqueness

N4-(4-chlorophenyl)-N2-(3-(dimethylamino)propyl)pteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-[3-(dimethylamino)propyl]pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN7/c1-25(2)11-3-8-21-17-23-15-14(19-9-10-20-15)16(24-17)22-13-6-4-12(18)5-7-13/h4-7,9-10H,3,8,11H2,1-2H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMVQDSCNVSBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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